N-tert-Butyl-2-chlorobenzenecarboximidamide
Description
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N'-tert-butyl-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
GTESMYMGEYVCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Catalyst Selection : Sulfamic acid (NH₂SO₃H) is reported to catalyze reactions between nitriles and amines at elevated temperatures. For example, 2-chlorobenzonitrile reacts with tert-butylamine in the presence of sulfamic acid (50 mol%) at 125°C to form the amidine.
- Reaction Optimization :
- Temperature : Elevated temperatures (100–125°C) are critical for overcoming the steric hindrance of the tert-butyl group.
- Solvent : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Sulfamic acid (50 mol%) | |
| Temperature | 125°C | |
| Solvent | Toluene | |
| Reaction Time | 12–24 hours |
Palladium-Catalyzed Coupling
This method adapts cross-coupling strategies to synthesize amidines from aryl halides and amines. Though typically used for isocyanides, modifications enable amidine formation.
Mechanism
- Oxidative Addition : A palladium catalyst (e.g., PdCl₂) coordinates with 2-chlorobenzonitrile, forming an aryl-Pd intermediate.
- Amine Coordination : tert-Butylamine binds to the palladium center, followed by transmetallation.
- Reductive Elimination : The amidine product is released, regenerating the catalyst.
Conditions
- Catalyst : PdCl₂ with diphosphine ligands (e.g., dppf, dppe) enhances selectivity.
- Base : K₂CO₃ neutralizes HCl byproducts.
- Solvent : Toluene at 105°C for 72 hours.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | PdCl₂ + dppf | |
| Ligand | dppf (1:1 molar ratio) | |
| Base | K₂CO₃ | |
| Yield* | ~70–85% (estimated) | |
| Based on analogous amidine syntheses |
Pinner Reaction Adaptation
The Pinner reaction traditionally forms imidates from nitriles and alcohols, which can then react with amines. While direct application to tert-butylamine is less common, modifications are feasible.
Steps
- Imidate Formation : React 2-chlorobenzonitrile with an alcohol (e.g., methanol) under HCl catalysis to form a Pinner salt.
- Amidine Synthesis : Treat the imidate with tert-butylamine in basic conditions to displace the alkoxide.
Challenges
- Steric Hindrance : The tert-butyl group slows nucleophilic attack.
- Byproducts : Competing O-alkylation or isocyanate formation may occur.
| Parameter | Value | Reference |
|---|---|---|
| Acid Catalyst | HCl | |
| Alcohol | Methanol | |
| Temperature | 0–25°C |
Alternative Routes
Nucleophilic Aromatic Substitution
For electron-rich aromatic systems, direct substitution of a leaving group with tert-butylamine is viable. However, 2-chlorobenzonitrile’s electron-withdrawing nitrile group complicates this approach.
Ullmann-Type Coupling
Copper-mediated coupling of aryl halides with amines, though less explored for amidines, offers potential.
Physical and Spectral Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 65–68°C | |
| Molecular Formula | C₁₁H₁₅ClN₂ | |
| Molecular Weight | 210.71 g/mol |
Challenges and Optimization
- Yield Limitations : Steric bulk of tert-butylamine reduces reaction efficiency.
- Catalyst Reusability : Palladium catalysts require high-purity conditions, limiting industrial scalability.
- Byproduct Management : Acidic conditions may promote side reactions (e.g., hydrolysis to amides).
Chemical Reactions Analysis
N-tert-Butyl-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including substitution and amidation reactions. Common reagents used in these reactions include di-tert-butyl dicarbonate, nitriles, and catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . The major products formed from these reactions are N-tert-butyl amides, which have wide applications in organic synthesis and drug development .
Scientific Research Applications
N-tert-Butyl-2-chlorobenzenecarboximidamide has several scientific research applications. It is used in the synthesis of N-tert-butyl amides, which are important intermediates in the production of various drugs, including finasteride and nelfinavir . These compounds have applications in treating benign prostatic hyperplasia and HIV, respectively. Additionally, this compound is used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-chlorobenzenecarboximidamide involves its ability to undergo substitution and amidation reactions. The compound reacts with nitriles in the presence of catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O to form N-tert-butyl amides . These reactions are facilitated by the electrophilic nature of the compound, which allows it to react with nucleophiles such as nitriles.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with various applications in scientific research and organic synthesis. Its efficient synthesis methods and ability to undergo substitution and amidation reactions make it a valuable reagent in the production of N-tert-butyl amides and other important compounds.
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